molecular formula C16H17N5O4S B11022351 N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11022351
M. Wt: 375.4 g/mol
InChI Key: ATUWXHHEBAFAIL-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodiazole and thiolane intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C16H17N5O4S/c22-14-6-5-13(20-21(14)10-7-8-26(24,25)9-10)15(23)19-16-17-11-3-1-2-4-12(11)18-16/h1-4,10H,5-9H2,(H2,17,18,19,23)

InChI Key

ATUWXHHEBAFAIL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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